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Compound of Interest

Compound Name: 1-Bromophenanthrene

CAS No.: 51958-51-1

Cat. No.: B108028

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of

1-Bromophenanthrene, a key intermediate in the synthesis of complex polycyclic aromatic

hydrocarbons and functional materials. This document is intended for researchers, scientists,

and professionals in drug development and materials science who require a thorough

understanding of the structural characterization of this compound. We will delve into the

nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering insights grounded in practical application and theoretical principles.

Introduction
1-Bromophenanthrene (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic

aromatic hydrocarbon. The position of the bromine atom at the C1 position significantly

influences the electronic and steric properties of the phenanthrene core, making it a versatile

building block in organic synthesis. Accurate and unambiguous structural confirmation is

paramount for its use in further synthetic transformations. This guide provides a detailed

exposition of the primary spectroscopic techniques used for the characterization of 1-
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Bromophenanthrene, ensuring scientific integrity and providing a reliable reference for

researchers.

Molecular Structure and Numbering
A clear understanding of the molecular structure and atom numbering is essential for the

correct interpretation of spectroscopic data, particularly for NMR. The structure and IUPAC

numbering for 1-Bromophenanthrene are presented below.

Caption: Molecular structure of 1-Bromophenanthrene with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-Bromophenanthrene, both ¹H and ¹³C NMR provide critical

information for structural verification.

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of 1-Bromophenanthrene is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromophenanthrene in 0.5-0.7

mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:
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Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Set the spectral width to encompass the full range of aromatic and halogenated carbon

signals (e.g., 0-160 ppm).

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and longer relaxation

times of the ¹³C nucleus.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Bromophenanthrene is characterized by a complex set of signals

in the aromatic region. The bromine atom induces a downfield shift on the adjacent protons due

to its inductive effect and influences the coupling patterns.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The chemical shifts and coupling constants are approximate values and may vary slightly

depending on the solvent and spectrometer frequency. The assignments are based on typical

aromatic proton chemical shifts and coupling patterns.

Interpretation of the ¹H NMR Spectrum: The protons on the phenanthrene ring system appear

in the range of δ 7.6-8.7 ppm, which is characteristic for aromatic protons. The downfield-most
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signals are typically those in the "bay region" (H-4 and H-5) and those adjacent to the bromine

atom. The observed coupling constants are consistent with ortho- and meta-couplings in an

aromatic system.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 1-Bromophenanthrene displays 14 distinct

signals, corresponding to the 14 carbon atoms in the molecule. The carbon atom directly

attached to the bromine (C-1) is significantly shielded due to the "heavy atom effect".

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Note: The chemical shifts are approximate and assigned based on established principles of ¹³C

NMR spectroscopy for substituted aromatic compounds.

Interpretation of the ¹³C NMR Spectrum: The signals for the carbon atoms of 1-
Bromophenanthrene appear in the aromatic region (δ 120-135 ppm). The carbon directly

bonded to the bromine atom (C-1) experiences a shielding effect, causing its signal to appear

at a relatively upfield position compared to other quaternary carbons. The remaining carbon

signals are assigned based on substituent effects and comparison with related structures.

Caption: Simplified diagram illustrating key ¹H-¹³C correlations and ¹H-¹H couplings.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-Bromophenanthrene is dominated by absorptions
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characteristic of an aromatic system and a carbon-bromine bond.

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: A small amount of the solid 1-Bromophenanthrene sample can be

analyzed as a KBr (potassium bromide) pellet or as a thin film by dissolving the sample in a

volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the

spectrum.

Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the KBr pellet or the clean salt plate is recorded and automatically

subtracted from the sample spectrum.

IR Spectral Data

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation of the IR Spectrum: The presence of sharp peaks above 3000 cm⁻¹ confirms the

existence of aromatic C-H bonds. The series of absorptions in the 1600-1450 cm⁻¹ region are

characteristic of the C=C stretching vibrations within the aromatic rings. The strong absorptions

in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H

bonds, and their specific pattern can be indicative of the substitution pattern on the aromatic

rings. The absorption around 1050 cm⁻¹ is consistent with the C-Br stretching vibration.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation

and introduction.

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation of the Mass Spectrum: The mass spectrum of 1-Bromophenanthrene shows a

prominent molecular ion peak cluster at m/z 256 and 258, with a nearly 1:1 intensity ratio. This

is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and

⁸¹Br isotopes). The base peak is typically the molecular ion. A significant fragment is observed

at m/z 176, corresponding to the loss of the bromine atom, forming the stable phenanthrenyl

cation. The peak at m/z 88 can be attributed to the doubly charged phenanthrenyl cation.
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Click to download full resolution via product page

Caption: Primary fragmentation pathway of 1-Bromophenanthrene in EI-MS.

Conclusion
The spectroscopic data presented in this guide provide a robust and comprehensive

characterization of 1-Bromophenanthrene. The combined analysis of ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry allows for unambiguous confirmation of its structure. The detailed

interpretation of the spectral features offers valuable insights for researchers utilizing this

compound in their synthetic endeavors. Adherence to the outlined experimental protocols will

ensure the acquisition of high-quality data, facilitating reliable structural elucidation and

contributing to the overall integrity of the research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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